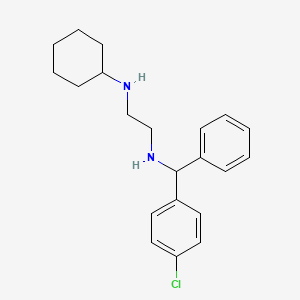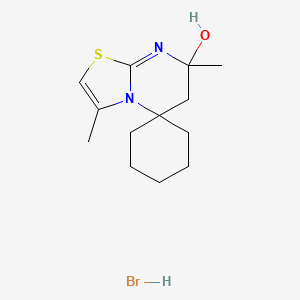
6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused with a thiazolo-pyrimidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazolo-pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The final step involves the addition of hydrobromic acid to form the HBr salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spiro structure and are studied for their biological activities.
Thiazolo-pyrimidines: Compounds with similar core structures but different substituents.
Cyclohexane Derivatives: Compounds with cyclohexane rings and various functional groups.
Uniqueness
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is unique due to its specific combination of a spirocyclohexane ring and a thiazolo-pyrimidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21457-24-9 |
|---|---|
Molecular Formula |
C13H21BrN2OS |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
3,7-dimethylspiro[6H-[1,3]thiazolo[3,2-a]pyrimidine-5,1'-cyclohexane]-7-ol;hydrobromide |
InChI |
InChI=1S/C13H20N2OS.BrH/c1-10-8-17-11-14-12(2,16)9-13(15(10)11)6-4-3-5-7-13;/h8,16H,3-7,9H2,1-2H3;1H |
InChI Key |
MXYDLSZUMOMXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(CC3(N12)CCCCC3)(C)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


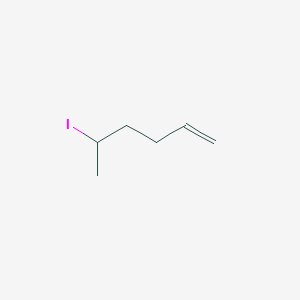
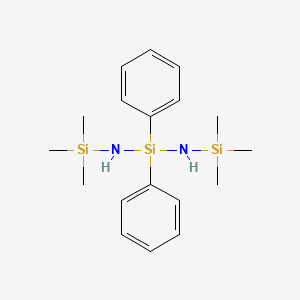
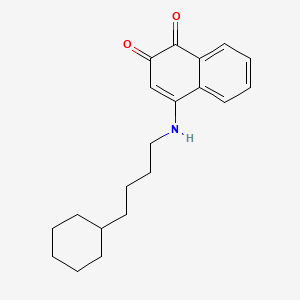
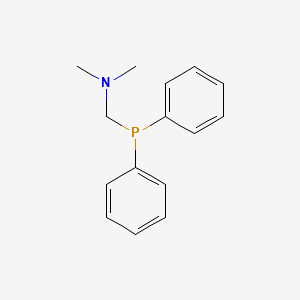
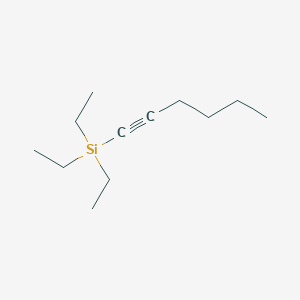
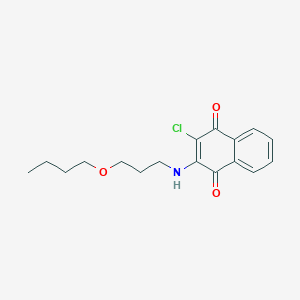


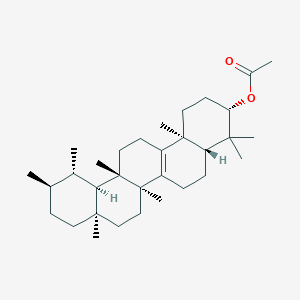
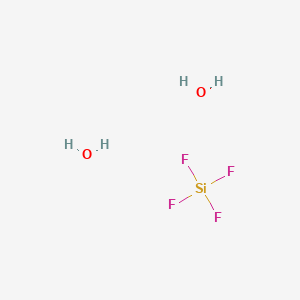
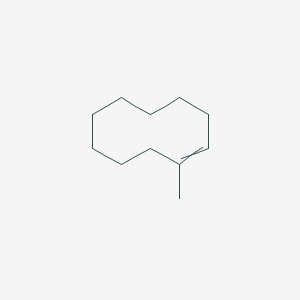
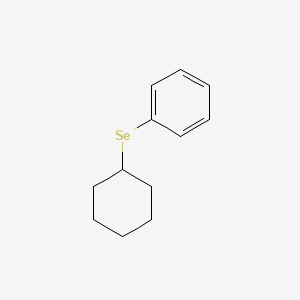
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
